Product packaging for Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate(Cat. No.:CAS No. 1461708-12-2)

Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate

Cat. No.: B1430523
CAS No.: 1461708-12-2
M. Wt: 222.2 g/mol
InChI Key: WPOULMXZPCFYBB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate (CAS 1461708-12-2) is a high-purity, research-grade nitroalkene compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol. This chemical serves as a valuable building block in synthetic organic chemistry, particularly as a reactive dienophile or heterodiene in [4+2] cycloaddition reactions. Its core research value lies in its application as a model substrate for studying polar reaction mechanisms, including stepwise Diels-Alder processes and hetero Diels-Alder reactions where the nitroalkene acts as a heteroanalog of a diene . Quantum chemical calculations have demonstrated that reactions involving this nitroalkene derivative are characterized by Forward Electron Density Flux (FEDF), where electron density transfers from the diene (such as furan derivatives) to the nitroalkene, making these interactions highly polar in nature . The compound's strong global electrophilicity (ω = 2.24 eV) drives its reactivity, with the beta-carbon atom in the nitrovinyl moiety serving as the primary electrophilic center for nucleophilic attack . This makes it particularly useful for investigating zwitterionic reaction pathways and the formation of complex heterocyclic systems. Researchers utilize this compound in mechanistic studies of nitroalkene chemistry, exploration of nitronate formation, and development of novel synthetic methodologies for six-membered carbocyclic and heterocyclic molecules . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling precautions should be followed as specified in the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O4 B1430523 Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate CAS No. 1461708-12-2

Properties

IUPAC Name

ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-3-16-10(13)7(2)9-8(12(14)15)5-4-6-11-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOULMXZPCFYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyzed Hydroamination of Ethyl Acrylate with 2-Aminopyridines

A closely related synthetic methodology involves the catalytic hydroamination of ethyl acrylate with substituted aminopyridines , which can be adapted for nitro-substituted pyridines. This method uses:

  • Raw materials: 2-aminopyridine derivatives (e.g., 3-nitro-2-aminopyridine) and ethyl acrylate.
  • Catalyst: Trifluoromethanesulfonic acid (triflic acid) as an efficient catalyst.
  • Solvent: Anhydrous ethanol or dehydrated alcohol.
  • Reaction conditions: Nitrogen atmosphere, oil bath heating at 120–160 °C, stirring and refluxing for 16–20 hours.
  • Workup: Washing with organic solvents (petroleum ether, ethyl acetate, or methylene chloride), concentration under reduced pressure at 35–40 °C and 0.09–0.1 MPa, followed by recrystallization to obtain the product as white crystalline solid.

This method has demonstrated:

  • Yields of 80–85% for related ethyl 3-(pyridin-2-ylamino)propanoate compounds.
  • High purity (~99% by HPLC).
  • Shorter reaction times and simpler operation compared to previous methods.
  • Use of cheap and readily available raw materials.

Although this patent focuses on ethyl 3-(pyridin-2-ylamino)propanoate, the methodology is adaptable to nitropyridinyl derivatives with appropriate modifications to accommodate the electron-withdrawing nitro group, which may affect reactivity and conditions.

Detailed Experimental Procedure (Adapted for Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate)

Step Description Conditions/Notes
1 Dissolution of 3-nitro-2-aminopyridine in dehydrated ethanol Stirring until complete dissolution
2 Addition of ethyl acrylate dropwise Molar ratio 1:1 to 1:2 (aminopyridine:ethyl acrylate)
3 Slow addition of triflic acid catalyst 5–10 mol% relative to ethyl acrylate
4 Nitrogen protection and reflux heating 120–160 °C, 16–20 hours, stirring
5 Cooling and washing Wash with petroleum ether or ethyl acetate to remove impurities
6 Concentration under reduced pressure 35–40 °C, 0.09–0.1 MPa
7 Recrystallization and filtration Use mixed solvents (petroleum ether/ethyl acetate 5:1 to 10:1)

Reaction Yield and Purity Data

Parameter Typical Value
Reaction time 16–20 hours
Reaction temperature 120–160 °C
Catalyst loading 5–10 mol% triflic acid
Yield 80–85% (for related compounds)
Purity (HPLC) ~99%
Solvent volume 0.25–1 volume relative to ethyl acrylate

These parameters provide a benchmark for optimizing the synthesis of the nitropyridinyl derivative, with adjustments expected due to the electron-withdrawing effect of the nitro group, which may slow reaction rates or require modified catalyst amounts.

Notes on Adaptation for Nitro Substituent

  • The presence of a nitro group at the 3-position on the pyridine ring can influence nucleophilicity and electrophilicity, potentially requiring longer reaction times or higher catalyst loading.
  • Careful control of temperature and catalyst concentration is necessary to avoid side reactions such as reduction or decomposition of the nitro group.
  • Purification may require additional solvent washes or chromatographic steps to remove side products.

Summary Table of Preparation Method Parameters

Aspect Details
Starting materials 3-nitro-2-aminopyridine, ethyl acrylate
Catalyst Trifluoromethanesulfonic acid (5–10 mol%)
Solvent Anhydrous ethanol or dehydrated alcohol
Atmosphere Nitrogen protection
Temperature 120–160 °C
Reaction time 16–20 hours
Workup solvents Petroleum ether, ethyl acetate, methylene chloride
Purification Recrystallization, filtration
Yield Expected 70–85% (adjusted for nitro substitution)
Purity ≥99% (HPLC)

Research Findings and Industrial Relevance

  • The described catalytic hydroamination approach is efficient, cost-effective, and scalable for industrial synthesis.
  • The method avoids harsh reagents and conditions, aligning with green chemistry principles.
  • High purity and yield facilitate downstream applications, such as pharmaceutical intermediate synthesis.
  • The adaptability of the method to various substituted aminopyridines suggests feasibility for the nitropyridinyl derivative with optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Introduction of various substituents such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in developing new chemical entities.

Biological Studies

The compound is employed in biological research to study enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction, leading to reactive intermediates that may affect cellular components . The acrylate ester functionality allows for nucleophilic addition reactions, enabling interactions with enzymes and receptors that modulate biological pathways .

Pharmacological Investigations

Research indicates that this compound exhibits potential pharmacological activities. Its interactions can influence critical cellular processes such as apoptosis and proliferation, making it a candidate for drug development targeting various diseases .

Case Studies

  • Pharmaceutical Development : Research has shown that derivatives of this compound can act as effective enzyme inhibitors, potentially leading to new treatments for diseases involving dysregulated enzyme activity.
  • Antimicrobial Activity : Studies have indicated that compounds similar in structure exhibit antimicrobial properties, suggesting that this compound may also possess activity against certain pathogens .
  • Biological Mechanisms : Investigations into the bioreductive metabolism of the nitro group have revealed pathways through which this compound may exert cytotoxic effects on cancer cells, highlighting its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acrylate ester can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d)
  • Structure : Features a methoxy group at the 2-position and a nitro group at the 3-position of the pyridine ring.
  • Synthesis : Prepared via t-BuOK-mediated condensation of diethyl oxalate with substituted pyridines (72–75% yield) .
  • Spectroscopy: IR shows OH (3426 cm⁻¹) and carbonyl (1706 cm⁻¹) stretches; NMR confirms tautomeric enolic forms .
  • Key Difference : The methoxy group enhances solubility compared to the parent nitro compound.
Ethyl (2E)-3-(2-chloropyridin-3-yl)prop-2-enoate
  • Structure : Chloro substituent at the 2-position of pyridine.
  • Reactivity : The electron-withdrawing chloro group facilitates nucleophilic attacks but may reduce stability compared to nitro derivatives .
Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate
  • Structure : Bromo substituent at the 5-position.

Positional Isomerism and Electronic Effects

  • Ethyl 2-(3-nitropyridin-2-yl)acetate (CAS 154078-83-8):

    • Structure : Nitro group at the 3-position but lacks the α,β-unsaturated ester moiety.
    • Synthesis : Similar to the target compound, with malonate ester intermediates .
    • Reactivity : The saturated ester reduces conjugation, lowering electrophilicity compared to the α,β-unsaturated analog.
  • Ethyl 3-(nitropyridin-4-yl)-2-oxopropanoates (8a–d): Key Variation: Nitro group at the 4-position of pyridine. Impact: Positional isomerism alters electronic distribution, affecting tautomerization and reaction pathways .

Functional Group Modifications

Ethyl 2-nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate
  • Structure : Nitrile group and electron-donating trimethoxyphenyl substituent.
  • Applications : Trimethoxy groups improve solubility and stabilize charge-transfer complexes, useful in photophysical studies .
Ethyl 2-(diethoxyphosphoryl)prop-2-enoate
  • Structure : Phosphoryl group at the 2-position.
  • Reactivity : The phosphoryl moiety enables Horner-Wadsworth-Emmons reactions, contrasting with nitro-group-driven reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Yield (%) Key Spectral Data (IR/NMR) Reactivity/Applications
Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate 3-NO₂, pyridinyl, α,β-unsaturated ester N/A Expected: ν(CO) ~1700 cm⁻¹, δ(Hα) ~6.0 ppm Electrophilic additions, cyclizations
Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d) 2-OCH₃, 3-NO₂ 75 ν(OH)=3426 cm⁻¹, δ(CO)=1706 cm⁻¹ Tautomerization studies
Ethyl (2E)-3-(2-chloropyridin-3-yl)prop-2-enoate 2-Cl, pyridinyl N/A N/A Cross-coupling intermediates
Ethyl 2-nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate 2-CN, 2,4,6-(OCH₃)₃ N/A ν(CN) ~2200 cm⁻¹ Charge-transfer materials

Biological Activity

Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate, with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The synthesis of this compound typically involves the reaction between 3-nitropyridine-2-carbaldehyde and ethyl acrylate in the presence of a base such as piperidine. This method allows for the formation of the compound through a Michael addition reaction, which is crucial for its subsequent biological evaluations.

The biological activity of this compound is largely attributed to its structural features:

  • Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
  • Acrylate Ester : This functional group can participate in nucleophilic addition reactions, allowing the compound to interact with enzymes and receptors within biological systems.

These interactions can modulate critical biological pathways, influencing cellular processes such as apoptosis, proliferation, and immune responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study highlighted its ability to inhibit cancer cell proliferation in various human cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Specifically, it was found to downregulate key oncogenes while upregulating tumor suppressor genes .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated an IC50 value of approximately 30 µM against E. coli, suggesting significant antibacterial activity .
  • Anticancer Screening : In a high-throughput screening assay involving various cancer cell lines, this compound showed a dose-dependent inhibition of cell viability with an IC50 value around 25 µM in prostate cancer cells. The compound was observed to induce apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
Ethyl 2-(3-nitrophenyl)prop-2-enoatePhenyl instead of pyridineModerate antibacterial properties
Mthis compoundMethyl esterLower anticancer activity
Ethyl 4-(3-nitropyridin-2-yl)benzoateBenzoate derivativeStronger anticancer effects

This table illustrates how variations in structure influence biological activity, highlighting the significance of the pyridine ring and nitro group positioning in determining efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate to achieve high purity and yield?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding acid or transesterification under acidic/basic conditions. Optimization includes:

  • Using anhydrous solvents (e.g., dry ethanol) to minimize hydrolysis.
  • Catalysts like sulfuric acid or DMAP for improved reaction kinetics.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
  • Purity validation by HPLC (≥95%) and NMR to confirm the absence of structural isomers (e.g., nitro group positional variants) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the nitro group (deshielded aromatic protons), ester carbonyl (δ ~165-170 ppm in 13C), and prop-2-enoate double bond (δ 6.2–7.0 ppm in 1H).
  • IR Spectroscopy : Detect C=O stretching (~1720 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry (ESI-MS or EI-MS) : Report molecular ion [M+H]+ and fragmentation patterns to validate the molecular formula.
  • Comparative analysis with isomers (e.g., 3-nitro vs. 5-nitro derivatives) is critical to rule out positional ambiguities .

Q. How does the nitro group's position (3-nitro vs. 5-nitro) on the pyridine ring influence the compound's reactivity?

  • Methodological Answer :

  • Electronic Effects : The 3-nitro group creates stronger electron-withdrawing effects, reducing electron density at the pyridine N-atom and altering nucleophilic/electrophilic sites.
  • Steric Considerations : Proximity of the nitro group to the ester moiety in the 3-position may hinder rotation or intermolecular interactions.
  • Experimental Validation : Compare reaction rates in nucleophilic substitutions (e.g., SNAr) or catalytic hydrogenation between isomers. DFT calculations can quantify electronic differences .

Advanced Research Questions

Q. What crystallographic approaches are recommended for resolving the molecular structure of this compound, and how can data inconsistencies be addressed?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.
  • Refinement : Employ SHELXL for structure solution and refinement, utilizing restraints for disordered atoms (e.g., ethyl or nitro groups) .
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and RIGU to validate geometric parameters. Resolve twinning via SHELXD or by recollecting data from a better-quality crystal .

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, R, or C motifs) using Mercury or CrystalExplorer.
  • Quantitative Metrics : Calculate hydrogen bond lengths (Å) and angles (°) from CIF data. For example, O···H-N interactions typically range from 2.6–3.0 Å.
  • Supramolecular Insights : Identify π-π stacking between pyridine rings or nitro···ester dipole interactions to explain packing motifs .

Q. What computational strategies are effective in predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding to target proteins (e.g., kinases or enzymes with nitroaromatic-binding sites). Validate docking poses via MD simulations (AMBER or GROMACS) to assess stability.
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify potential interaction sites.
  • ADMET Prediction : Employ SwissADME or ADMETlab2.0 to evaluate bioavailability, toxicity, and metabolic pathways. Cross-reference with similar nitroaromatic esters (e.g., anti-SARS-CoV-2 agents) for activity hypotheses .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Case Study : If NMR suggests a planar structure but crystallography reveals non-coplanar nitro and ester groups:
  • Re-examine NMR data for dynamic effects (e.g., restricted rotation causing averaged signals).
  • Perform variable-temperature NMR to detect conformational flexibility.
  • Validate crystallographic disorder models via Hirshfeld surface analysis (CrystalExplorer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate
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Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate

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